1-(3-Ethylphenyl)-3-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea

EED inhibition PRC2 complex TR-FRET displacement assay

This compound is a structurally defined EED inhibitor critical for establishing assay dynamic range. With a verified IC₅₀ of 40 nM, it serves as a mid-potency calibration standard bridging ultra-potent and weakly active controls. Its 3-ethylphenyl substitution provides a specific steric and lipophilic profile essential for SAR studies. Procure this compound to ensure assay robustness.

Molecular Formula C17H21N5O
Molecular Weight 311.389
CAS No. 1396873-75-8
Cat. No. B2864803
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Ethylphenyl)-3-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea
CAS1396873-75-8
Molecular FormulaC17H21N5O
Molecular Weight311.389
Structural Identifiers
SMILESCCC1=CC(=CC=C1)NC(=O)NC2=CN=C(N=C2)N3CCCC3
InChIInChI=1S/C17H21N5O/c1-2-13-6-5-7-14(10-13)20-17(23)21-15-11-18-16(19-12-15)22-8-3-4-9-22/h5-7,10-12H,2-4,8-9H2,1H3,(H2,20,21,23)
InChIKeyRRAJVWXCNNOMIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-Ethylphenyl)-3-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea (ADS-J13) – Chemical Identity and Target Class for EED Inhibitor Procurement


1-(3-Ethylphenyl)-3-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea (CAS 1396873-75-8, synonym ADS-J13) is a synthetic phenylurea-pyrimidinone compound with molecular formula C₁₇H₂₁N₅O and molecular weight 311.4 g/mol . It is classified within the phenylurea compounds and pyrimidinones MeSH categories [1]. The compound functions as an inhibitor of Embryonic Ectoderm Development (EED), a core subunit of the Polycomb Repressive Complex 2 (PRC2), disrupting the EED–H3K27me3 protein–protein interaction critical for epigenetic gene silencing [2]. Synthesis proceeds via condensation of 3-ethylphenyl isocyanate with 2-(pyrrolidin-1-yl)pyrimidine-5-amine, yielding the urea linkage that bridges the 3-ethylphenyl pharmacophore and the 2-(pyrrolidin-1-yl)pyrimidine scaffold .

Why Generic Substitution of 1-(3-Ethylphenyl)-3-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea with In-Class EED Inhibitors Is Scientifically Unreliable


Compounds within the EED inhibitor class exhibit order-of-magnitude potency differentials driven by subtle variations in the aryl-urea pharmacophore and pyrrolidine-pyrimidine substitution pattern [1]. BindingDB data demonstrate that closely related pyrrolidine-based EED ligands span IC₅₀ values from 40 nM to over 2,100 nM in identical TR-FRET displacement assays, with the 3-ethylphenyl substitution on the target compound conferring a specific steric and lipophilic profile distinct from 2-ethylphenyl, 4-ethylphenyl, halo-substituted, or unsubstituted phenyl analogs [2]. This scaffold sensitivity means a generic 'EED inhibitor' designation is insufficient for procurement; compound-specific potency, substitution pattern, and assay context must be verified, as substitution at the meta position of the phenyl ring alters the dihedral angle between the urea plane and the aromatic ring, directly impacting the shape complementarity within the H3K27me3-binding pocket of EED [3].

Product-Specific Quantitative Evidence for 1-(3-Ethylphenyl)-3-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea Versus Key EED Inhibitor Comparators


EED Binding Affinity of ADS-J13 Versus Leading Clinical-Stage EED Inhibitors in TR-FRET Displacement Assays

ADS-J13 (CAS 1396873-75-8) demonstrates an IC₅₀ of 40 nM in a pyrrolidine inhibitor-based Oregon-green probe displacement assay against GST-tagged EED protein (human), as measured by LanthaScreen TR-FRET after 1-hour incubation [1]. A secondary measurement under the same TR-FRET format yields an IC₅₀ of 140 nM [1]. In comparison, the clinical candidate EED226 achieves an IC₅₀ of 23.4–53.5 nM in PRC2 enzymatic assays (depending on substrate), while EEDi-5285 binds EED with an IC₅₀ of 0.2 nM, and A-395 exhibits a Ki of 0.4 nM against EED with a PRC2 IC₅₀ of 34 nM [2][3]. Thus, ADS-J13 occupies an intermediate potency tier within the EED inhibitor landscape — approximately 200-fold less potent than EEDi-5285 but approximately 50-fold more potent than the weakest pyrrolidine analogs in the AbbVie series (IC₅₀ ~2,100 nM) [1][4].

EED inhibition PRC2 complex TR-FRET displacement assay epigenetic drug discovery

Structural Differentiation: 3-Ethylphenyl Substitution Pattern Versus Alternative Phenyl Substituents in the AbbVie EED Inhibitor SAR Series

The 3-ethyl substitution on the phenyl ring of ADS-J13 constitutes a specific pharmacophoric variation within the AbbVie pyrrolidine-pyrimidine-urea EED inhibitor series. BindingDB data from the AbbVie EED program reveal that potency among phenyl-substituted analogs varies by approximately 50-fold (IC₅₀ 40 nM to 2,100 nM) depending on the identity and position of the aromatic substituent [1]. The meta-ethyl group in ADS-J13 (3-ethylphenyl) is structurally distinct from the 2-ethylphenyl, 4-ethylphenyl, 3-chloro-2-methylphenyl, 4-chloro-3-(trifluoromethyl)phenyl, and unsubstituted phenyl variants that populate the same chemical series [2]. The 3-ethyl group influences both the lipophilicity (calculated logP) and the conformational preference of the urea-phenyl dihedral angle, which in turn modulates binding pose within the H3K27me3 recognition pocket of EED [3]. A closely related analog, 1-(3-chloro-2-methylphenyl)-3-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea (CAS not from excluded source listing), represents a halo-methyl substitution variant for which comparative EED IC₅₀ data have been deposited in BindingDB, enabling direct SAR comparison [2].

Structure-activity relationship EED pharmacophore meta-substitution effect medicinal chemistry

Synthetic Accessibility and Purity Specifications for Procurement-Grade 1-(3-Ethylphenyl)-3-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea

ADS-J13 is synthesized via a single-step urea bond formation between commercially available 3-ethylphenyl isocyanate (CAS 23138-58-1) and 2-(pyrrolidin-1-yl)pyrimidine-5-amine (CAS 916732-29-1) . Both precursors are catalog-available research reagents. The product is typically supplied at ≥95% purity as determined by HPLC or GC-MS . In comparison, more advanced EED inhibitors such as EED226 and EEDi-5285 require multi-step synthetic sequences involving protected intermediates and chiral resolution steps, which substantially increase procurement lead time and cost-per-milligram [1]. The convergent, one-step urea coupling of ADS-J13 offers a favorable cost-to-potency ratio for laboratories requiring an EED-active probe for assay development, with a synthetic complexity approximately 2–3 synthetic steps shorter than that of EED226 [2].

Chemical synthesis urea formation research-grade purity procurement specifications

Solubility and Physicochemical Profile: Pyrrolidine-Pyrimidine Scaffold Advantage Over Fully Aromatic EED Inhibitors

The 2-(pyrrolidin-1-yl)pyrimidine moiety in ADS-J13 incorporates a saturated pyrrolidine ring whose tertiary amine nitrogen is capable of engaging in hydrogen-bonding interactions with water, enhancing aqueous solubility relative to fully aromatic biaryl-urea EED ligands . While quantitative solubility data for ADS-J13 have not been disclosed in the public domain, the broader pyrrolidine-pyrimidine-urea chemotype has been noted for improved solubility characteristics compared to the diphenyl-urea class that includes sorafenib-type scaffolds [1]. The pyrrolidine nitrogen provides a protonatable site (pKa ~8–9) that can be exploited for salt formation, and the non-planar pyrrolidine ring reduces crystal lattice packing energy, both factors favoring improved solubility [2]. In contrast, clinical EED inhibitors such as EED226 rely on more complex solubilizing groups (e.g., morpholine or piperazine substituents) to achieve adequate solubility, which adds synthetic complexity [2].

Aqueous solubility physicochemical properties pyrrolidine solubility enhancement drug-like properties

Optimal Research and Industrial Application Scenarios for 1-(3-Ethylphenyl)-3-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea (ADS-J13)


Mid-Range Potency Calibration Standard for EED TR-FRET Displacement Assay Development

ADS-J13, with a verified IC₅₀ of 40 nM in the LanthaScreen TR-FRET EED displacement assay [1], serves as an ideal mid-range calibration standard for establishing assay dynamic range. Laboratories developing EED inhibitor screening cascades require compounds spanning the full potency spectrum (sub-nM to μM) to validate Z'-factor, signal-to-background ratio, and inter-plate reproducibility. ADS-J13 occupies the critical mid-potency range between ultra-potent reference inhibitors (EEDi-5285, IC₅₀ = 0.2 nM) and weakly active control compounds (IC₅₀ > 1,000 nM), enabling robust assay window calibration [2].

Structure-Activity Relationship (SAR) Probe for 3-Ethylphenyl Pharmacophore Contribution in EED Inhibitor Optimization Programs

The 3-ethyl substitution on the phenyl ring of ADS-J13 represents a specific SAR probe for interrogating the steric and lipophilic tolerance of the EED H3K27me3-binding pocket [3]. Medicinal chemistry teams optimizing EED inhibitors can use ADS-J13 as a comparator to benchmark the potency contribution of the meta-ethyl group versus alternative substituents (e.g., 3-chloro, 3-trifluoromethyl, or unsubstituted phenyl). The ~50-fold potency range observed across phenyl-substituted analogs in the AbbVie series underscores the sensitivity of this pharmacophoric position and the value of ADS-J13 as a defined reference point within the SAR landscape [1].

Cost-Effective EED Inhibitor Tool Compound for Academic Epigenetics Research Requiring Milligram Quantities

The one-step convergent synthesis of ADS-J13 from commercially available building blocks (3-ethylphenyl isocyanate and 2-(pyrrolidin-1-yl)pyrimidine-5-amine) results in favorable procurement economics compared to multi-step clinical-stage EED inhibitors such as EED226 and EEDi-5285 . Academic laboratories studying PRC2-dependent gene regulation in cell-based models (e.g., DLBCL, prostate cancer cell lines) can obtain ADS-J13 in milligram quantities suitable for dose-response experiments at a fraction of the cost of advanced leads, making it a pragmatic choice for preliminary target validation studies where ultra-high potency is not required [2].

Negative Control Scaffold Selection for EED PROTAC Degrader Design Studies

The pyrrolidine-pyrimidine-urea scaffold of ADS-J13, with its well-characterized EED binding mode (IC₅₀ = 40–140 nM) [1], provides a suitable EED-binding warhead for PROTAC (Proteolysis Targeting Chimera) design strategies. Its intermediate binding affinity is appropriate for PROTAC applications where excessively tight binding can impair ternary complex formation and catalytic turnover. The pyrrolidine nitrogen offers a potential vector for linker attachment without ablating EED engagement, and the compound's structural data within the AbbVie SAR series provide a foundation for rational linker design [3].

Quote Request

Request a Quote for 1-(3-Ethylphenyl)-3-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.